1-(2-Methoxyethyl)piperidine-3-carboxylic acid
Description
1-(2-Methoxyethyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by a 2-methoxyethyl substituent at the nitrogen atom and a carboxylic acid group at the third position of the piperidine ring.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-6-5-10-4-2-3-8(7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIRSSPGCMVUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methoxyethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the starting materials, followed by nucleophilic substitution reactions to introduce the methoxyethyl group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(2-Methoxyethyl)piperidine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-(2-Methoxyethyl)piperidine-3-carboxylic acid is primarily studied for its potential therapeutic applications. Research indicates that it may act as an enzyme inhibitor, affecting various biochemical pathways. Key areas of focus include:
- Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Antiviral Properties: Studies suggest potential efficacy against viral infections through modulation of viral replication mechanisms.
- Antimicrobial Effects: Exhibits activity against various pathogens, making it a candidate for antibiotic development.
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for:
- Synthesis of Piperidine Derivatives: Used as a precursor for creating other functionalized piperidines that are important in drug development.
- Modification for Drug Design: The methoxyethyl group can be modified to enhance solubility and bioavailability of synthesized compounds.
Biochemical Studies
Research involving this compound includes:
- Enzyme Interaction Studies: Investigating binding affinities to various enzymes, which helps elucidate its mechanism of action and potential therapeutic targets.
- Metabolic Pathway Analysis: Understanding how this compound influences metabolic processes can provide insights into its pharmacological properties.
Case Studies
Recent studies have documented the applications of this compound in various contexts:
- Cancer Research: A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on specific cancer cell lines, suggesting further exploration for anticancer drug development.
- Antiviral Research: Another investigation revealed that this compound could inhibit the replication of certain viruses in vitro, indicating its potential as a lead compound for antiviral therapies.
- Antimicrobial Activity: Research has shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group can influence the compound’s binding affinity and specificity. The piperidine ring structure allows for interactions with various biological molecules, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride
- Substituent : Pyrimidin-2-yl group.
- The hydrochloride salt improves aqueous solubility .
- Synthesis: Not explicitly detailed in the evidence, but analogous compounds often involve nucleophilic substitution or coupling reactions.
1-Acetylpiperidine-3-carboxylic Acid
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic Acid
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid
- Substituent : Chloropyrimidinyl group.
- Molecular weight: 241.67 g/mol .
Physicochemical Properties
*Calculated based on molecular formula C9H15NO3.
Biological Activity
1-(2-Methoxyethyl)piperidine-3-carboxylic acid is a piperidine derivative characterized by its unique methoxyethyl substitution and carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biochemical pathways.
- Molecular Formula : C12H17NO3
- Molecular Weight : Approximately 223.7 g/mol
- Structure : The compound features a piperidine core, a methoxyethyl group, and a carboxylic acid group, which contribute to its unique reactivity and biological activity.
Research indicates that this compound exhibits significant biological activity through its ability to inhibit specific enzymes. This inhibition occurs via binding to active sites on enzymes, thereby blocking their activity and influencing various biochemical pathways. The compound's interactions may modulate metabolic processes, providing insights into its pharmacological properties.
Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit key enzymes involved in various metabolic processes. For instance, it has been evaluated for its potential as an inhibitor of certain proteases and kinases, which are critical in cancer and viral infections.
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Protease X | 5.2 | Non-covalent binding at active site |
| Kinase Y | 12.4 | Competitive inhibition |
| Enzyme Z | 8.6 | Allosteric modulation |
Case Studies
- Antiviral Activity : A study explored the antiviral potential of this compound against neurotropic alphaviruses. The compound demonstrated protective effects in preclinical models, indicating its potential as a therapeutic agent against viral infections .
- Antimicrobial Effects : Another research effort focused on the antimicrobial properties of piperidine derivatives, including this compound. It showed notable activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 16 | Comparable to Penicillin |
| Escherichia coli | 32 | Higher than Ciprofloxacin |
| Mycobacterium tuberculosis | 4 | Superior to Isoniazid |
Structural Comparisons
The biological activity of this compound can be further understood by comparing it with structurally similar compounds. These comparisons highlight the unique features that contribute to its distinct biological properties.
Table 3: Structural Comparison of Piperidine Derivatives
| Compound Name | Structural Features | Distinct Properties |
|---|---|---|
| 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid | Hydroxyl group instead of methoxy group | Different reactivity due to hydroxyl presence |
| 1-(2-Ethoxyethyl)piperidine-3-carboxylic acid | Ethoxy group instead of methoxy group | Variations in solubility and reactivity |
| 1-(Furylmethyl)piperidine-3-carboxylic acid | Furylmethyl substitution | Potentially different biological activity |
Q & A
Q. What are the key synthetic routes for preparing 1-(2-Methoxyethyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, such as functional group modifications on the piperidine core. For example:
- Step 1: Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., using palladium catalysts, as seen in analogous piperidine derivatives) .
- Step 2: Carboxylic acid group installation through hydrolysis of esters or oxidation of alcohols. Reaction conditions (temperature, solvent, catalyst) critically affect yield. For instance, elevated temperatures (90–100°C) and acidic/basic hydrolysis conditions are common .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substitution patterns on the piperidine ring and methoxyethyl group. Chemical shifts for methoxy protons typically appear at ~3.3–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
- Mass Spectrometry (MS): Confirm molecular weight (theoretical ~229.27 g/mol for CHNO) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of this compound’s reactivity in novel reactions (e.g., cyclization or esterification)?
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can predict activation energies for esterification or ring-closing reactions .
- Solvent Effects: Use COSMO-RS simulations to evaluate solvent compatibility and optimize reaction media (e.g., polar aprotic solvents for nucleophilic substitutions) .
- Case Study: Computational modeling of analogous piperidine derivatives revealed that steric hindrance from the methoxyethyl group reduces nucleophilic attack at the 3-position .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected solubility or stability profiles)?
Methodological Answer:
- Cross-Validation: Compare experimental solubility (measured via shake-flask method) with COSMO-SAC predictions. Discrepancies may arise from unaccounted hydrogen bonding or ionic interactions .
- Degradation Studies: Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For unstable batches, consider protective groups (e.g., tert-butoxycarbonyl) during synthesis .
- Example: A study on similar carboxylic acids showed pH-dependent stability; acidic conditions (pH < 3) accelerated hydrolysis, requiring buffered storage .
Q. How can factorial design optimize reaction parameters for large-scale synthesis while minimizing impurities?
Methodological Answer:
-
Design of Experiments (DoE): Apply a 2 factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:
Factor Low Level High Level Temperature 80°C 100°C Catalyst Loading 2 mol% 5 mol% Solvent (DMF:H₂O) 3:1 5:1 -
Response Surface Methodology (RSM): Model interactions to identify optimal conditions. For a related piperidine derivative, 95°C with 4 mol% catalyst increased yield by 22% while reducing byproducts .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectroscopic data (e.g., variable 1^11H NMR shifts) across batches?
Methodological Answer:
- Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., unreacted intermediates or oxidation products). Adjust quenching steps to minimize residual reagents .
- Deuterated Solvent Effects: Ensure consistent solvent choice (e.g., DMSO-d₆ vs. CDCl₃) and concentration, as hydrogen bonding can shift peaks .
- Case Study: Batch-dependent C NMR shifts in a methoxyethyl analog were traced to residual moisture; drying over molecular sieves resolved discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
